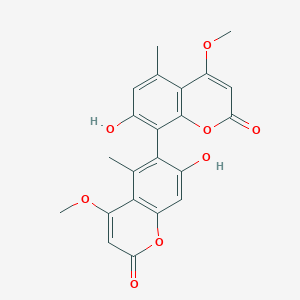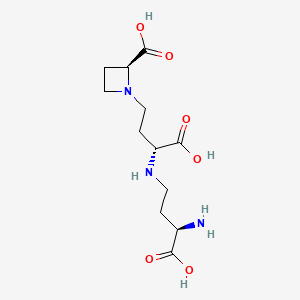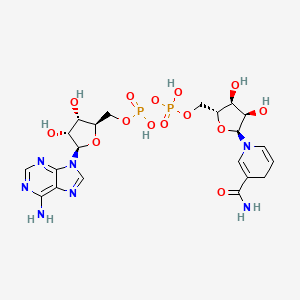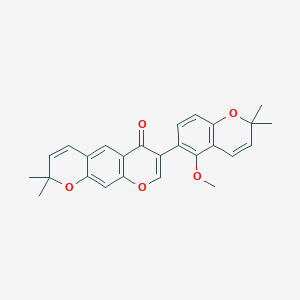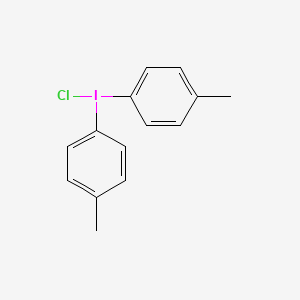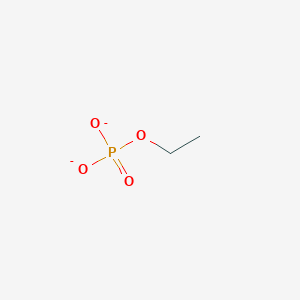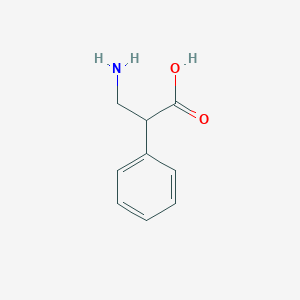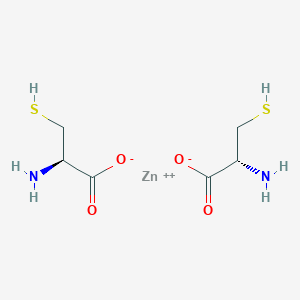
Zinc Cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.
Aplicaciones Científicas De Investigación
1. Structural Complexity and Functions of Metallothioneins
Research highlights the intricate structure of human metallothioneins and their role in health and disease. Zinc Cysteinate contributes to the formation of zinc/thiolate clusters in these proteins. These clusters are not fully saturated with zinc under normal conditions, indicating a dynamic role in zinc metabolism and redox signaling (Li & Maret, 2008).
2. Synthesis and Characterization of Zinc(II) Cysteine Complexes
A study demonstrated the synthesis of nano-structured Zinc(II) cysteine complexes, highlighting their potential applications in biomedical sciences. The study provides insights into the structural and chemical properties of these complexes (Ranjbar, Shahsavan, & Yousefi, 2012).
3. Activation Mechanism in Metalloproteinases
The "cysteine-switch" mechanism in matrix metalloproteinases (MMPs) involves the interaction of cysteine with zinc. This mechanism is crucial for the activation of these enzymes, which play a significant role in various physiological processes (Van Wart & Birkedal‐Hansen, 1990).
4. Zinc Complexes in Cancer Treatment
Research on zinc Schiff base complexes with cysteine derivatives showed potential in cancer treatment. These complexes exhibit significant apoptosis-inducing effects in cancer cells, suggesting a therapeutic application (Banerjee et al., 2017).
5. Role of Zinc in Cell Signaling and Sensory Transmission
Zinc influences cell signaling and sensory transmission through TRPA1 ion channels. Zinc activates these channels via cysteine and histidine residues, highlighting its role in sensory effects and as a signaling molecule (Hu et al., 2009).
6. Zinc and Cysteine in Metabolic Regulation and Antioxidant Properties
Studies have shown the critical role of cysteine-rich metallothioneins in zinc metabolism, emphasizing their significance in oxidative stress and various physiological and pathological processes (Baltaci, Yuce, & Mogulkoc, 2018).
Propiedades
Fórmula molecular |
C6H12N2O4S2Zn |
|---|---|
Peso molecular |
305.7 g/mol |
Nombre IUPAC |
zinc;(2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/2C3H7NO2S.Zn/c2*4-2(1-7)3(5)6;/h2*2,7H,1,4H2,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
Clave InChI |
FHIDHDJKGHORIB-CEOVSRFSSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)S.C([C@@H](C(=O)[O-])N)S.[Zn+2] |
SMILES canónico |
C(C(C(=O)[O-])N)S.C(C(C(=O)[O-])N)S.[Zn+2] |
Sinónimos |
Cysteine Cysteine Hydrochloride Half Cystine Half-Cystine L Cysteine L-Cysteine Zinc Cysteinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



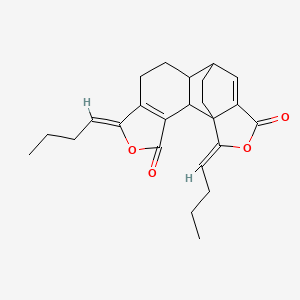
![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)
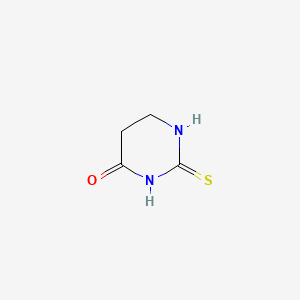


![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)
